molecular formula C20H26N6O3S B2743505 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-methoxy-N-methylbenzenesulfonamide CAS No. 2309752-68-7

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-methoxy-N-methylbenzenesulfonamide

Cat. No.: B2743505
CAS No.: 2309752-68-7
M. Wt: 430.53
InChI Key: RMDRLVIQUSVPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves reactions of aromatic pyrazolo[5,1-c][1,2,4]triazines with carbon-centered nucleophiles such as Grignard reagents, butyl-, and phenyllithiums . The primary addition products are then oxidized to afford previously unknown compounds .


Molecular Structure Analysis

The structure of related compounds has been confirmed by various techniques such as IR, 1H, 13C, and 31P NMR, mass spectra, and X-ray analysis .


Chemical Reactions Analysis

The reactions of aromatic pyrazolo[5,1-c][1,2,4]triazines with carbon-centered nucleophiles lead to the formation of addition products . Depending on the conditions of oxidation of intermediate adducts, 1,4-dihydro derivative or products of aromatization of the triazine ring can be obtained .

Scientific Research Applications

Anti-Asthmatic Activities

A study conducted by Kuwahara et al. (1997) synthesized a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides and evaluated them for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Compounds with potent activity were identified, suggesting their potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Cardiovascular Agents

Sato et al. (1980) described the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems for their coronary vasodilating and antihypertensive activities. Among these compounds, one was found to exhibit potent cardiovascular agent properties, indicating a promising direction for further cardiovascular drug development (Sato et al., 1980).

ALS Inhibitors

Ren et al. (2000) discussed the design, synthesis, and structure–activity relationships of novel ALS inhibitors, including triazolopyrimidinesulfonamide compounds. This research contributes to the development of herbicidal activities, demonstrating the compound's utility in agricultural sciences (Ren et al., 2000).

Antimicrobial and Antioxidant Activities

Kumara et al. (2013) synthesized new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines and evaluated them for their in vitro antimicrobial activity against clinically isolated strains. Some compounds demonstrated good antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Kumara et al., 2013).

Mechanism of Action

The mechanism of action of related compounds could involve forming hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Future Directions

The future directions could involve designing next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group .

Properties

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-methoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3S/c1-20(2,3)19-22-21-17-9-10-18(23-26(17)19)25-12-14(13-25)24(4)30(27,28)16-8-6-7-15(11-16)29-5/h6-11,14H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDRLVIQUSVPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.